molecular formula C12H14F3N5O2S B2551772 N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide CAS No. 2034418-88-5

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide

Cat. No. B2551772
CAS RN: 2034418-88-5
M. Wt: 349.33
InChI Key: KNTOIASAAUKDPH-UHFFFAOYSA-N
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Description

“N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide” is a compound that has been reported as a potent inhibitor of Na V 1.7 . This sodium channel has emerged as a promising target for the treatment of pain .


Synthesis Analysis

The synthesis of compounds with a [1,2,4]triazolo[4,3-a]pyridine scaffold, such as the one , has been reported in the literature . The process typically involves the cyclization of an acyl sulfonamide to form a fused heterocycle . This cyclization is thought to improve the compound’s physicochemical properties, particularly its lipophilicity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is a five-membered heterocycle containing two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound typically involve the cyclization of an acyl sulfonamide to form a fused heterocycle . This process is thought to improve the compound’s physicochemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is a five-membered heterocycle containing two carbon atoms and three nitrogen atoms .

Mechanism of Action

The compound has been reported as a potent inhibitor of Na V 1.7 . This sodium channel has emerged as a promising target for the treatment of pain .

Safety and Hazards

As with any chemical compound, safety and hazards associated with “N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide” would depend on factors such as concentration, exposure routes, and individual susceptibility . It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

Future research could focus on further optimizing the synthesis process and exploring the compound’s potential applications in the treatment of pain . Additionally, the development of analytical methods for the quantification of potential genotoxic impurities in this compound could be a valuable area of study .

properties

IUPAC Name

N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrrolidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N5O2S/c13-12(14,15)9-3-6-20-10(7-9)17-18-11(20)8-16-23(21,22)19-4-1-2-5-19/h3,6-7,16H,1-2,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTOIASAAUKDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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